

# Ruxolitinib in Combination Therapies for Solid Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Ruxolitinib, a potent inhibitor of Janus kinase (JAK) 1 and 2, has shown promise in the treatment of various solid tumors when used in combination with other therapeutic agents. This guide provides a comprehensive comparison of the efficacy of ruxolitinib-based combination therapies across different solid tumors, supported by experimental data from pivotal clinical trials and preclinical studies.

# The JAK-STAT Signaling Pathway: A Key Target in Oncology

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and survival.[1] Dysregulation of this pathway is implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention. Ruxolitinib exerts its anti-neoplastic effects by inhibiting JAK1 and JAK2, thereby blocking the downstream activation of STAT proteins and mitigating the pro-tumorigenic effects of various cytokines and growth factors.





Click to download full resolution via product page

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.



# Efficacy of Ruxolitinib Combination Therapies in Clinical Trials

The following tables summarize the quantitative efficacy data from key clinical trials investigating ruxolitinib in combination with other anti-cancer agents in various solid tumors.

#### **Pancreatic Cancer**

Trial: RECAP (Phase II)[2][3] Combination: Ruxolitinib + Capecitabine vs. Placebo + Capecitabine Patient Population: Metastatic pancreatic cancer patients who have failed first-line gemcitabine-based therapy.

| Efficacy<br>Endpoint      | Ruxolitinib +<br>Capecitabine<br>(n=64) | Placebo +<br>Capecitabine<br>(n=63) | Hazard Ratio<br>(95% CI) | p-value |
|---------------------------|-----------------------------------------|-------------------------------------|--------------------------|---------|
| Overall Survival<br>(OS)  | 4.5 months                              | 4.3 months                          | 0.79 (0.53 - 1.18)       | 0.25    |
| OS (mGPS 1 or 2)          | -                                       | -                                   | 0.60                     | 0.063   |
| OS (mGPS 2)               | -                                       | -                                   | 0.49                     | -       |
| 6-Month Survival<br>Rate  | 42%                                     | 35%                                 | -                        | -       |
| 12-Month<br>Survival Rate | 22%                                     | 11%                                 | -                        | -       |

Trial: JANUS 1 & 2 (Phase III)[4] Combination: Ruxolitinib + Capecitabine vs. Placebo + Capecitabine Patient Population: Patients with advanced/metastatic pancreatic cancer and systemic inflammation (C-reactive protein >10 mg/L) who have received one prior chemotherapy regimen.

JANUS 1



| Efficacy Endpoint        | Ruxolitinib +<br>Capecitabine<br>(n=161) | Placebo +<br>Capecitabine<br>(n=160) | Hazard Ratio (95%<br>CI) |
|--------------------------|------------------------------------------|--------------------------------------|--------------------------|
| Overall Survival<br>(OS) | -                                        | -                                    | 0.969 (0.747–1.256)      |

| Progression-Free Survival (PFS) | - | - | 1.056 (0.827–1.348) |

#### JANUS 2

| Efficacy Endpoint        | Ruxolitinib +<br>Capecitabine<br>(n=43) | Placebo +<br>Capecitabine<br>(n=43) | Hazard Ratio (95%<br>CI) |
|--------------------------|-----------------------------------------|-------------------------------------|--------------------------|
| Overall Survival<br>(OS) | -                                       | -                                   | 1.584 (0.886–2.830)      |

| Progression-Free Survival (PFS) | - | - | 1.166 (0.687–1.978) |

Note: Both JANUS 1 and 2 studies were terminated early for futility.[4]

#### **HER2-Positive Breast Cancer**

Trial: Phase I/II (NCT02066532)[5][6] Combination: Ruxolitinib + Trastuzumab Patient Population: Patients with metastatic HER2-positive breast cancer who have progressed on at least two lines of HER2-directed therapy.

| Efficacy Endpoint                      | Ruxolitinib + Trastuzumab (n=26 evaluable) |
|----------------------------------------|--------------------------------------------|
| Median Progression-Free Survival (PFS) | 8.3 weeks (95% CI: 7.1, 13.9)              |
| Objective Response Rate (ORR)          | 1 partial response                         |
| Stable Disease                         | 4 patients                                 |



Note: The study did not meet its primary endpoint of improving PFS compared to historical controls.[5]

#### **Colorectal Cancer**

Trial: Phase II (NCT02119676)[7][8] Combination: Ruxolitinib + Regorafenib vs. Placebo + Regorafenib Patient Population: Patients with relapsed or refractory metastatic colorectal cancer.

| Efficacy Endpoint                  | Ruxolitinib +<br>Regorafenib | Placebo +<br>Regorafenib | Hazard Ratio (95%<br>CI) |
|------------------------------------|------------------------------|--------------------------|--------------------------|
| Substudy 1 (High Inflammation)     |                              |                          |                          |
| Overall Survival (OS)              | -                            | -                        | 1.040 (0.725-1.492)      |
| Progression-Free<br>Survival (PFS) | -                            | -                        | 1.004 (0.724-1.391)      |
| Substudy 2 (Low Inflammation)      |                              |                          |                          |
| Overall Survival (OS)              | -                            | -                        | 0.767 (0.478-1.231)      |
| Progression-Free<br>Survival (PFS) | -                            | -                        | 0.787 (0.576-1.074)      |

Note: The addition of ruxolitinib to regorafenib did not improve OS or PFS.[8]

### **Ovarian Cancer**

Trial: NRG-GY007 (Phase I/II)[9][10][11][12][13] Combination: Ruxolitinib + Paclitaxel + Carboplatin vs. Paclitaxel + Carboplatin Patient Population: Patients with advanced epithelial ovarian, fallopian tube, or primary peritoneal cancer undergoing neoadjuvant chemotherapy.



| Efficacy<br>Endpoint                         | Ruxolitinib +<br>Chemotherapy | Chemotherapy<br>Alone | Hazard Ratio<br>(90% CI) | p-value |
|----------------------------------------------|-------------------------------|-----------------------|--------------------------|---------|
| Median<br>Progression-Free<br>Survival (PFS) | 14.6 months                   | 11.6 months           | 0.702 (0.00-0.89)        | 0.059   |
| Overall Survival (OS)                        | -                             | -                     | 0.785 (0.44-1.39)        | 0.70    |

Note: The study met its primary endpoint, showing a prolongation of PFS with the addition of ruxolitinib.[12]

## **Non-Small Cell Lung Cancer (NSCLC)**

Trial: Phase II (NCT02119650)[1][14][15][16][17] Combination: Ruxolitinib + Pemetrexed/Cisplatin vs. Placebo + Pemetrexed/Cisplatin Patient Population: First-line treatment of patients with advanced nonsquamous NSCLC and systemic inflammation.

| Efficacy Endpoint                 | Ruxolitinib +<br>Chemotherapy (n=39) | Placebo + Chemotherapy<br>(n=37) |
|-----------------------------------|--------------------------------------|----------------------------------|
| Response Rate (Partial Responses) | 31%                                  | 35%                              |

Note: The study was terminated early, limiting the interpretation of efficacy data.[16]

## **Experimental Protocols of Key Clinical Trials**

Detailed methodologies are crucial for the interpretation and replication of clinical research. Below are the experimental protocols for the key trials cited in this guide.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. onclive.com [onclive.com]
- 3. Randomized, Double-Blind, Phase II ... | Article | H1 Connect [archive.connect.h1.co]
- 4. Ruxolitinib + capecitabine in advanced/metastatic pancreatic cancer after disease progression/intolerance to first-line therapy: JANUS 1 and 2 randomized phase III studies -



PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I/II Trial of Ruxolitinib in Combination with Trastuzumab in Metastatic HER2 Positive Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I/II trial of ruxolitinib in combination with trastuzumab in metastatic HER2 positive breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized, double-blind, phase two study of ruxolitinib plus regorafenib in patients with relapsed/refractory metastatic colorectal cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized, double-blind, phase two study of ruxolitinib plus regorafenib in patients with relapsed/refractory metastatic colorectal cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol [nrgoncology.org]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. PHASE I and Randomized Phase II STUDY OF RUXOLITINIB WITH FRONT-LINE NEOADJUVANT THERAPY IN ADVANCED OVARIAN CANCER: An NRG Oncology Group Study PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. Ruxolitinib in Combination With Pemetrexed/Cisplatin in Non Small Cell Lung Cancer [ctv.veeva.com]
- 15. ClinConnect | Ruxolitinib in Combination With Pemetrexed/Cisplatin in [clinconnect.io]
- 16. A Placebo-Controlled Phase II Study of Ruxolitinib in Combination With Pemetrexed and Cisplatin for First-Line Treatment of Patients With Advanced Nonsquamous Non-Small-Cell Lung Cancer and Systemic Inflammation PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- To cite this document: BenchChem. [Ruxolitinib in Combination Therapies for Solid Tumors: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800108#efficacy-of-ruxolitinib-in-combination-therapies-for-solid-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com